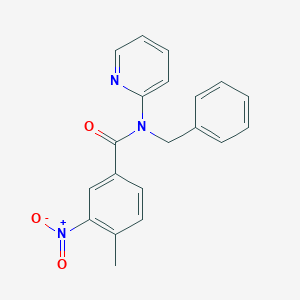

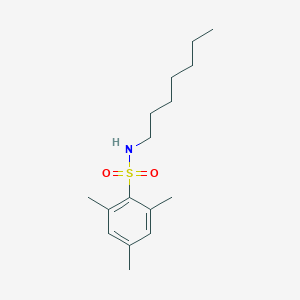

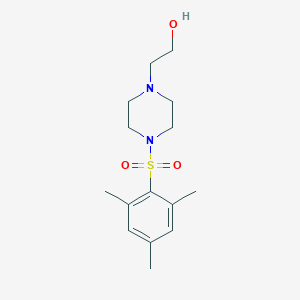

N-heptyl-2,4,6-trimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

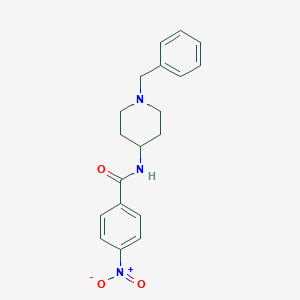

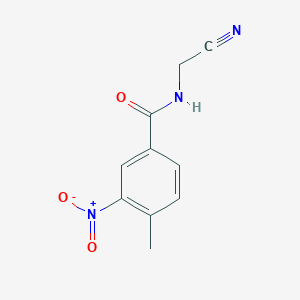

N-heptyl-2,4,6-trimethylbenzenesulfonamide, commonly known as TMB-8, is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects. TMB-8 is primarily used as an inhibitor of intracellular Ca2+ release, which makes it a valuable tool in the study of intracellular signaling pathways.

Scientific Research Applications

Synthesis and Characterization of Sulfonamide Compounds

Sulfonamide derivatives, including those with structures similar to N-heptyl-2,4,6-trimethylbenzenesulfonamide, are highlighted for their broad bioactive spectrum and wide medicinal applications. The research into sulfonamide-based chemistry underscores the importance of chemical modifications to enhance the efficacy and reduce the toxicity of these compounds. This area of study is pivotal for the development of new pharmaceuticals and functional molecules (He Shichao et al., 2016).

Photosensitive Protecting Groups

The application of photosensitive protecting groups, including those based on sulfonamide structures, is another area of interest. These groups are used in synthetic chemistry for their ability to be removed under light irradiation, facilitating specific reactions without affecting other parts of the molecule. This technology holds promise for the future, indicating a potential application for compounds like N-heptyl-2,4,6-trimethylbenzenesulfonamide in the synthesis of complex organic molecules (B. Amit et al., 1974).

Environmental and Analytical Applications

In the environmental sector, the analysis and removal of contaminants from water represent a critical application of advanced materials, including those derived from or related to sulfonamide chemistry. The development of composite materials that combine adsorbents with photocatalytic properties, possibly incorporating sulfonamide functionalities, points towards innovative solutions for pollutant degradation in water and air (Shayan MiarAlipour et al., 2018).

Drug Development and Pharmacological Research

The review of natural products as sources of new drugs underscores the value of compounds like N-heptyl-2,4,6-trimethylbenzenesulfonamide, derived or inspired from natural sources. The structural diversity and biological activity of natural products continue to inspire the development of novel therapeutic agents, highlighting an important domain for the application of sulfonamide derivatives (D. Newman & G. Cragg, 2012).

properties

IUPAC Name |

N-heptyl-2,4,6-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO2S/c1-5-6-7-8-9-10-17-20(18,19)16-14(3)11-13(2)12-15(16)4/h11-12,17H,5-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUFCUMICYQDMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNS(=O)(=O)C1=C(C=C(C=C1C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(4-bromobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B404834.png)

![ethyl 2-(3-bromobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B404837.png)

![Propyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B404847.png)

![[4-(3-Chloro-phenyl)-piperazin-1-yl]-(4-methyl-3-nitro-phenyl)-methanone](/img/structure/B404854.png)